

Application Notes and Protocols for Rhodium(III) Chloride in Homogeneous Catalysis

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Compound of Interest

Compound Name: Rhodium(III) chloride

Cat. No.: B162947

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These application notes provide a comprehensive overview of the use of **Rhodium(III) chloride** (RhCl_3) as a versatile precursor in homogeneous catalysis. Detailed protocols for the preparation of active catalysts and their application in key organic transformations, including hydrogenation, hydroformylation, and C-H activation, are presented. The quantitative data from representative experiments are summarized for easy comparison, and key mechanistic cycles and workflows are visualized.

Introduction

Rhodium(III) chloride, typically in its hydrated form ($\text{RhCl}_3 \cdot x\text{H}_2\text{O}$), is a cornerstone precursor for the generation of a wide array of homogeneous rhodium catalysts.^[1] Its utility stems from the straightforward reduction of the Rh(III) center to the catalytically active Rh(I) state in the presence of various ligands and reducing agents. This accessibility has made RhCl_3 an indispensable starting material for the synthesis of highly efficient catalysts for numerous industrial and laboratory-scale reactions.^{[2][3]}

Catalyst Preparation from Rhodium(III) Chloride

Rhodium(III) chloride is rarely used directly as a catalyst but serves as a stable and convenient precursor for the in situ or ex situ generation of active catalytic species. Key examples of catalytically active complexes prepared from RhCl_3 are detailed below.

Synthesis of Wilkinson's Catalyst ($[\text{RhCl}(\text{PPh}_3)_3]$)

Wilkinson's catalyst is a highly effective catalyst for the hydrogenation of alkenes.^[4]

Experimental Protocol:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add absolute ethanol (20 mL).
- Heat the ethanol to just below its boiling point.
- To the hot ethanol, add triphenylphosphine (PPh_3) (600 mg, a large excess) and stir until completely dissolved.
- Add hydrated **rhodium(III) chloride** (100 mg) to the solution.
- Heat the mixture to a gentle reflux. The initial deep red-brown solution will slowly form yellow crystals, which then convert to shiny burgundy-red crystals of $[\text{RhCl}(\text{PPh}_3)_3]$ after approximately 20 minutes of reflux.
- Collect the product crystals by hot filtration using a Hirsch funnel.
- Wash the crystals with three 1-mL portions of hot ethanol, followed by three 1-mL portions of diethyl ether.
- Dry the crystals on the filter by continuous suction.

Synthesis of Hydridocarbonyltris(triphenylphosphine)rhodium(I) ($[\text{HRh}(\text{CO})(\text{PPh}_3)_3]$)

This complex is a key catalyst for hydroformylation reactions. It can be prepared from $\text{RhCl}_3 \cdot 3\text{H}_2\text{O}$, PPh_3 , and formaldehyde.^[1] An alternative synthesis involves the reaction of $\text{trans-}[\text{RhCl}(\text{CO})(\text{PPh}_3)_2]$ with a reducing agent like sodium borohydride in the presence of excess PPh_3 .

Experimental Protocol (from RhCl_3):

- An ethanolic solution of **rhodium(III) chloride** hydrate is treated with a large molar excess of triphenylphosphine.
- Aqueous formaldehyde solution and ethanolic potassium hydroxide (KOH) are added to the mixture.
- The reaction proceeds to form $[\text{HRh}(\text{CO})(\text{PPh}_3)_3]$ as a yellow solid.
- The product can be isolated by filtration, washed with ethanol, and dried under vacuum.

Synthesis of Pentamethylcyclopentadienyl Rhodium Dichloride Dimer ($[(\text{Cp}^*\text{RhCl}_2)_2]$)

This dimer is a widely used precatalyst for C-H activation reactions.^{[5][6]}

Experimental Protocol:

- In a 100-mL round-bottom flask fitted with a reflux condenser, place **rhodium(III) chloride** trihydrate (2.0 g), pentamethylcyclopentadiene (1.2 g), and methanol (60 mL).
- Reflux the mixture gently under a nitrogen atmosphere with stirring for 48 hours.
- Allow the reaction mixture to cool to room temperature. A dark red precipitate will form.
- Filter the precipitate in air through a glass sinter.
- Reduce the volume of the red filtrate to approximately 10 mL using a rotary evaporator to obtain more red crystals.
- Combine the crops of crystals and wash with diethyl ether (3 x 10 mL).
- Air-dry the product to yield $[(\text{Cp}^*\text{RhCl}_2)_2]$. A typical yield is around 95%.^[5]

Applications in Homogeneous Catalysis

Hydrogenation of Alkenes

Wilkinson's catalyst, derived from RhCl_3 , is a premier catalyst for the homogeneous hydrogenation of a wide variety of alkenes under mild conditions.^[7]

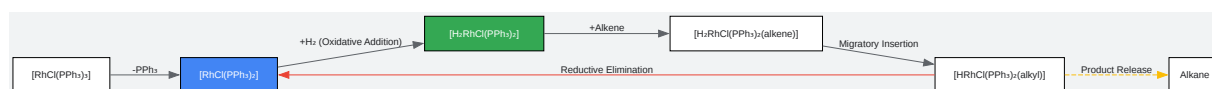
Experimental Protocol: Hydrogenation of Cyclohexene

- Place Wilkinson's catalyst (20.6 mg) in a 100 mL round-bottom flask equipped with a stir bar and a rubber septum.
- Purge the flask with hydrogen gas for several minutes.
- Add 10 mL of argon-saturated toluene to the flask and stir under a hydrogen atmosphere until the catalyst is fully dissolved, resulting in a pale yellow solution.
- Add cyclohexene (1 mL) dropwise to the solution. A color change to dark red may be observed.
- Continue to flush the system with hydrogen gas until the solution turns pale yellow again, indicating the consumption of the alkene.
- The product, cyclohexane, can be analyzed by gas chromatography (GC).

Quantitative Data for Alkene Hydrogenation using Wilkinson's Catalyst

Substrate	Catalyst Loading (mol %)	Solvent	Temperature (°C)	Pressure (atm H ₂)	Time (h)	Conversion (%)	Yield (%)	TON	TOF (h ⁻¹)	References
Cyclohexene	~0.5	Toluene	Room Temp	1	< 1	>95	>95	~200	>200	[7]
1-Octene	Not specified	Benzene	25	1	Not specified	High	High	Not specified	Not specified	[8]
Styrene	Not specified	Benzene	25	1	Not specified	High	High	Not specified	Not specified	[8]
cis-Hexene	Not specified	Benzene	20	50	Not specified	High	High	Not specified	Not specified	[7]
trans-Hexene	Not specified	Benzene	20	50	Not specified	Lower than cis	Lower than cis	Not specified	Not specified	[7]

Catalytic Cycle for Alkene Hydrogenation with Wilkinson's Catalyst

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Caption: Catalytic cycle for the hydrogenation of an alkene using Wilkinson's catalyst.

Hydroformylation of Alkenes

Rhodium catalysts, often generated from RhCl_3 precursors, are highly active and selective for the hydroformylation (oxo process) of alkenes to produce aldehydes.^[9] The active catalyst is typically a rhodium hydride complex, such as $[\text{HRh}(\text{CO})(\text{PPh}_3)_3]$.

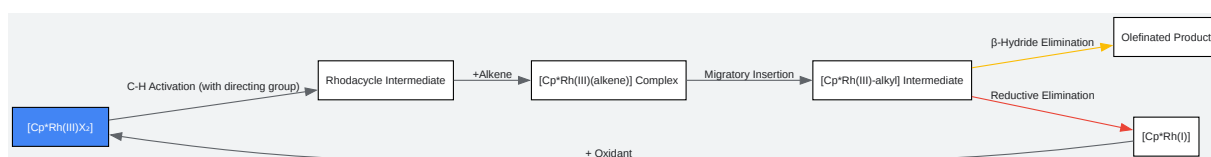
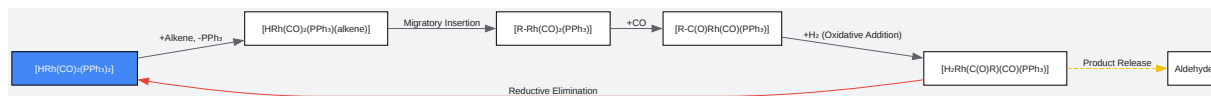
Experimental Protocol: Hydroformylation of 1-Octene

- In a high-pressure autoclave, charge the rhodium precursor (e.g., $[\text{HRh}(\text{CO})(\text{PPh}_3)_3]$ or generate the active species in situ from a Rh(I) precursor like $\text{Rh}(\text{acac})(\text{CO})_2$ with a phosphine ligand).
- Add the solvent (e.g., toluene) and the alkene substrate (1-octene).
- Pressurize the autoclave with a 1:1 mixture of carbon monoxide (CO) and hydrogen (H_2) to the desired pressure (e.g., 20 bar).
- Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.
- Monitor the reaction progress by GC analysis of aliquots.
- After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
- The aldehyde products (nonanal and 2-methyloctanal) can be isolated by distillation.

Quantitative Data for Rhodium-Catalyzed Hydroformylation

Substrate	Catalyst Precursor	Ligand	Temp (°C)	Pressure (bar, CO/H ₂)	Time (h)	Conversion (%)	Aldehyde Yield (%)	n/is o ratio	TON	TOF (h ⁻¹)	Reference(s)
1-Octene	Rh(acac)(CO) ₂	Tris(2-tert-butyl-4-methylphenyl)phosphite	80	20 (10/10)	Not specified	High	High	Not specified	>39,800	39,800	[8]
1-Hexene	Rh/supporrt	None	150	40 (20/20)	24	~95	~95	~2.5	Not specified	~40	[10]
Styrene	Rh(acac)(CO) ₂	Tris(2-tert-butyl-4-methylphenyl)phosphite	80	20 (10/10)	Not specified	High	High	Branched favored	Not specified	~13,200	[8]
1-Octene	HRh(CO)(PPh ₃) ₃	P(OPh) ₃	90	15	2	97	95	10:1	600	400	[11]

Catalytic Cycle for Alkene Hydroformylation



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